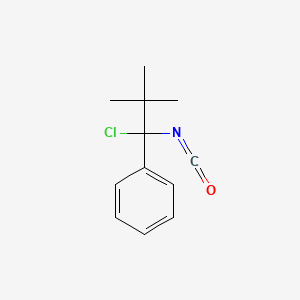
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzene, where a 1-chloro-1-isocyanato-2,2-dimethylpropyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- typically involves the reaction of benzene with 1-chloro-2,2-dimethylpropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition: Nucleophiles like amines or alcohols are common.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Addition: Ureas, carbamates, and related compounds.
Oxidation: Oxides and related compounds.
Reduction: Amines and related compounds.
Applications De Recherche Scientifique
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to form new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-chloro-2-isocyanato-
- Benzene, 1-chloro-3-isocyanato-
- Benzene, 1-chloro-4-isocyanato-
Uniqueness
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is unique due to the presence of the 1-chloro-1-isocyanato-2,2-dimethylpropyl group, which imparts specific reactivity and properties that are distinct from other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and industrial applications.
Propriétés
Numéro CAS |
39509-28-9 |
|---|---|
Formule moléculaire |
C12H14ClNO |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
(1-chloro-1-isocyanato-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C12H14ClNO/c1-11(2,3)12(13,14-9-15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
WCMGZANZWCODBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1)(N=C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


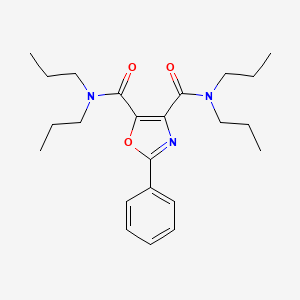

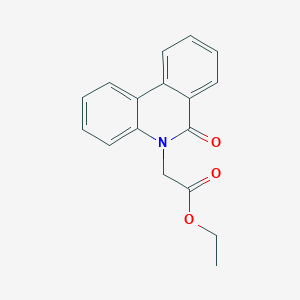
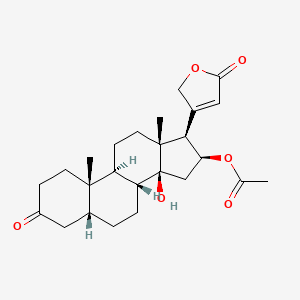


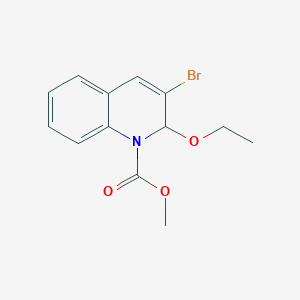


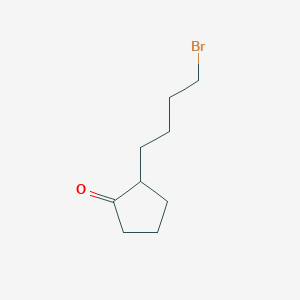

methanone](/img/structure/B14672353.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

